1-(2,4-dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(2,4-Dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine typically involves the following steps:
Preparation of 2,4-dichlorobenzoyl chloride: This is achieved by chlorinating 2,4-dichlorotoluene in the presence of a catalyst such as azodiisobutyronitrile, followed by hydrolysis and reduced pressure rectification.
Formation of the triazole ring: The 2,4-dichlorobenzoyl chloride is then reacted with phenylhydrazine to form the corresponding hydrazone. This intermediate undergoes cyclization in the presence of a base to form the triazole ring.
Final coupling: The triazole intermediate is then coupled with an appropriate amine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2,4-Dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways essential for the survival of microorganisms or cancer cells.
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 1-(2,4-Dichlorobenzoyl)-4-(3,4-dichlorophenyl)semicarbazide
Comparison: 1-(2,4-Dichlorobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is unique due to its specific triazole ring structure, which imparts distinct biological activities compared to other dichlorobenzoyl derivatives. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C15H10Cl2N4O |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
(5-amino-3-phenyl-1,2,4-triazol-1-yl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-6-7-11(12(17)8-10)14(22)21-15(18)19-13(20-21)9-4-2-1-3-5-9/h1-8H,(H2,18,19,20) |
InChI Key |
GFANXTUKKVAVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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